4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane
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Overview
Description
4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. This particular compound is characterized by the presence of a methyl group at position 4 and a propan-2-yl group attached to a phenyl ring at position 2. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with isopropylmagnesium bromide to form the corresponding alcohol, which is then cyclized with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically avoids the use of toxic reagents and minimizes the generation of waste, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[4-(propan-2-yloxy)phenyl]methanamine: This compound has a similar structure but contains an amine group instead of a dioxolane ring.
3,4-Methylenedioxyphenylpropan-2-one: This compound has a methylenedioxy group attached to a phenyl ring, similar to the dioxolane structure.
Uniqueness
4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane is unique due to its specific dioxolane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
61683-79-2 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methyl-2-(4-propan-2-ylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
FFRLYQVVIWBSCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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